(+)-Intermedine: A Technical Guide to Natural Sources and Isolation Protocols
(+)-Intermedine: A Technical Guide to Natural Sources and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pyrrolizidine alkaloid (+)-Intermedine, focusing on its natural botanical sources and the detailed methodologies for its extraction, purification, and isolation. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and toxicology.
Natural Sources of (+)-Intermedine
(+)-Intermedine is a secondary metabolite produced by various plant species, primarily within the Boraginaceae family. Pyrrolizidine alkaloids (PAs) in these plants, including (+)-Intermedine, often serve as a chemical defense mechanism against herbivores. These alkaloids can exist as free tertiary bases or, more commonly, as their corresponding N-oxides. Intermedine and its stereoisomer, lycopsamine, frequently coexist in the same plant, presenting a significant challenge for separation.
The following table summarizes the key botanical sources of (+)-Intermedine and related compounds.
| Family | Genus | Species | Common Name(s) | Notes |
| Boraginaceae | Symphytum | Symphytum officinale | Common Comfrey | Contains intermedine, lycopsamine, and their acetylated derivatives, predominantly as N-oxides[1][2]. |
| Boraginaceae | Cerinthe | Cerinthe glabra | Smooth Honeywort | Source of intermedine-N-oxide. The total PA yield is approximately 0.3 mg/g of dry plant weight[3][4]. |
| Boraginaceae | Cerinthe | Cerinthe minor | Lesser Honeywort | Intermedine has been isolated and spectroscopically characterized from this species[3]. |
| Boraginaceae | Echium | Echium plantagineum | Paterson's Curse, Purple Viper's-Bugloss | Contains a complex mixture of PAs, including echimidine and acetyl derivatives of intermedine and lycopsamine[5][6]. |
| Boraginaceae | Amsinckia | (Various species) | Fiddlenecks | The predominant alkaloids are often the N-oxides of intermedine and lycopsamine[7]. |
| Boraginaceae | Heliotropium | (Various species) | Heliotrope | A known genus for producing various pyrrolizidine alkaloids. |
Note: Specific quantitative yields of pure (+)-Intermedine from raw plant material are not widely reported in the literature, as research often focuses on the total PA content or the profile of the entire alkaloid fraction.
Isolation and Purification Workflow
The isolation of (+)-Intermedine from plant sources is a multi-step process that involves initial extraction, conversion of N-oxides, partitioning to enrich the alkaloid fraction, and final chromatographic purification.
Detailed Experimental Protocols
The following sections describe a generalized protocol synthesized from methodologies reported for the isolation of pyrrolizidine alkaloids from plants of the Boraginaceae family.
Protocol 1: General Extraction and Enrichment
This protocol is suitable for obtaining a crude alkaloid extract from dried plant material.
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Plant Material Preparation : Air-dry the plant material (e.g., roots or aerial parts) at room temperature or in an oven at 40-50°C. Grind the dried material into a fine powder to maximize the surface area for extraction.
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Extraction :
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Macerate the powdered plant material (100 g) in a 1% solution of tartaric acid in methanol (1 L) for 24 hours at room temperature with occasional stirring[8].
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Alternatively, perform percolation or Soxhlet extraction for more exhaustive extraction.
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Filtration and Concentration : Filter the extract through cheesecloth and then filter paper to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude methanolic extract.
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Reduction of N-oxides (Critical Step) :
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Dissolve the crude extract in 2 M sulfuric acid (200 mL).
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Add Zinc dust (approx. 10 g) in small portions while stirring. Continue stirring for 4-6 hours at room temperature to ensure complete reduction of PA N-oxides to the corresponding tertiary free bases.
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Filter the solution to remove excess zinc and any precipitated material.
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-
Acid-Base Partitioning :
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Wash the acidic aqueous solution with diethyl ether or chloroform (3 x 100 mL) to remove non-alkaloidal lipids and pigments. Discard the organic layer.
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Make the aqueous solution strongly basic (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.
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Extract the liberated free-base alkaloids from the basic aqueous solution with chloroform or a chloroform/methanol mixture (e.g., 9:1 v/v) (5 x 100 mL).
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Final Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.
Protocol 2: Chromatographic Purification
This protocol outlines the steps to isolate pure (+)-Intermedine from the crude alkaloid fraction. The separation of (+)-Intermedine from its stereoisomer lycopsamine is particularly challenging and requires high-resolution techniques[9].
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Column Chromatography (Initial Separation) :
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Subject the crude alkaloid extract to column chromatography on silica gel.
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Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity by adding methanol (e.g., chloroform -> chloroform:methanol 99:1 -> 98:2, etc.).
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Collect fractions and monitor by Thin Layer Chromatography (TLC), using a Dragendorff-positive reaction to identify alkaloid-containing fractions.
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Combine fractions containing compounds with similar Rf values to those of intermedine/lycopsamine standards.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC) :
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Further purify the enriched fractions using a C18 reverse-phase preparative HPLC column.
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A typical mobile phase would be a gradient of acetonitrile in water with an acidic modifier like 0.1% formic or acetic acid.
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Monitor the elution profile with a UV detector (approx. 220 nm).
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Collect the peak corresponding to (+)-Intermedine. Multiple runs may be necessary to obtain a sufficient quantity.
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Alternative: Countercurrent Chromatography (CCC) :
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CCC has been successfully employed for the one-step isolation of PAs from Symphytum officinale and can be an effective alternative to solid-phase chromatography, as it avoids irreversible adsorption of the sample[10]. A suitable biphasic solvent system must be developed for the target compound.
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Structure Verification : Confirm the identity and purity of the isolated (+)-Intermedine using standard analytical techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR)[3][11].
Signaling Pathways and Logical Relationships
While (+)-Intermedine itself is not part of a signaling pathway, its toxicological mechanism involves metabolic activation. The logical relationship of its toxicity is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. PYRROLIZIDINE ALKALOIDS OF CERINTHE GLABRA MILLER (BORAGINACEAE) [zjps.journals.ekb.eg]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of Pyrrolizidine and Tropane Alkaloids in Honey by Liquid Chromatography–mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of symlandine from the roots of common comfrey (Symphytum officinale) using countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improved method for isolation of lycopsamine from roots of comfrey (Symphytum officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]
